The synthesis of N-(3,4-dichlorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide typically involves several multi-step reactions. Key steps in the synthesis are outlined below:
For example:
The synthetic route may involve intermediate compounds that undergo transformations through nucleophilic substitutions or condensation reactions to yield the final product .
The molecular structure of N-(3,4-dichlorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide can be described as follows:
Property | Value |
---|---|
Molecular Formula | C₁₅H₁₁Cl₂N₄O₂S |
Molecular Weight | 346.79 g/mol |
SMILES | Clc1ccc(NC(=O)Cc2c(n(n(c2)C)S)C)cc1 |
InChI Key | Not available |
The structural complexity contributes to its potential interactions with biological macromolecules .
N-(3,4-dichlorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide can participate in various chemical reactions due to its functional groups:
These reactions are crucial for exploring its reactivity profile and potential modifications for enhanced biological activity .
The mechanism of action of N-(3,4-dichlorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide involves its interaction with specific biological targets such as enzymes or receptors involved in disease pathways.
This mechanism highlights its potential use in treating diseases such as cancer by modulating biological processes through targeted interactions with cellular components .
The physical properties of N-(3,4-dichlorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide include:
Key chemical properties include:
Property | Value |
---|---|
Solubility | Soluble in organic solvents |
Stability | Stable under normal conditions |
These properties influence its handling and application in laboratory settings .
N-(3,4-dichlorophenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide has several scientific applications:
Its unique structure and biological activity make it a valuable subject for further research in drug discovery and development .
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5